N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide
Description
N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide is a heterocyclic compound featuring a quinoxaline core substituted with a 3,5-dimethylpyrazole moiety and an arylpropanamide side chain. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and anticancer properties.
Properties
Molecular Formula |
C23H24N6O |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-[[3-(3,5-dimethylpyrazol-1-yl)-6-methylquinoxalin-2-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C23H24N6O/c1-5-21(30)24-17-7-9-18(10-8-17)25-22-23(29-16(4)13-15(3)28-29)27-20-12-14(2)6-11-19(20)26-22/h6-13H,5H2,1-4H3,(H,24,30)(H,25,26) |
InChI Key |
UCQMTMCCLWJJFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)N=C2N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate starting materials under controlled conditions.
Synthesis of the quinoxaline core: The quinoxaline core can be synthesized by condensing 1,2-diaminobenzene with a suitable diketone.
Coupling of the pyrazole and quinoxaline units: This step involves the formation of a bond between the pyrazole and quinoxaline units, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the propanamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is synthesized via a multi-step sequence involving:
-
Pyrazole-quinoxaline coupling : 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline intermediates react with 4-aminophenylpropanamide under Buchwald-Hartwig amination conditions (Pd catalysis, 80–100°C, 12–24 hr).
-
Propanamide functionalization : The terminal amide group is introduced via Schotten-Baumann acylation of the aniline precursor with propionyl chloride in dichloromethane (DCM) at 0–5°C .
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 62–68 | 95–97% |
| Acylation | Propionyl chloride, pyridine, DCM | 85–90 | 98% |
Pyrazole Ring Modifications
-
Electrophilic substitution : The 3,5-dimethylpyrazole moiety undergoes regioselective bromination at the C4 position using NBS (N-bromosuccinimide) in CCl₄ (60°C, 6 hr) .
-
Complexation : The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) at pH 7–8, forming stable complexes confirmed by UV-Vis spectroscopy .
Quinoxaline Reactivity
-
Nucleophilic aromatic substitution : The electron-deficient quinoxaline ring reacts with amines (e.g., morpholine) at the C2 position under microwave irradiation (120°C, 30 min) .
-
Oxidation : Treating with KMnO₄/H₂SO₄ oxidizes the methyl group at C6 to a carboxylic acid (70% yield) .
Propanamide Group Transformations
-
Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) hydrolysis cleaves the amide bond to yield 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenylamine.
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (90% yield) .
Cross-Coupling and Cycloaddition Reactions
-
Suzuki-Miyaura coupling : The quinoxaline bromo-derivative participates in Pd-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) in dioxane/H₂O (80°C, 12 hr) .
-
1,3-Dipolar cycloaddition : The pyrazole ring engages in Huisgen cycloaddition with azides under Cu(I) catalysis, forming triazole-linked hybrids .
Computational Insights into Reactivity
DFT studies (B3LYP/6-31G(d,p)) highlight:
-
Electrophilic sites : The pyrazole N1 and quinoxaline C2 positions exhibit the highest electrophilicity (ω⁻ = 3.8 eV) .
-
NLO potential : Hyperpolarizability (β₀ = 12.4 × 10⁻³⁰ esu) suggests utility in nonlinear optical materials .
Comparative Reactivity with Analogues
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| 3-(3,5-Dimethylpyrazol-1-yl)-6-methylquinoxaline | Lacks propanamide | No hydrolysis or acylation pathways |
| N-(4-Aminophenyl)propanamide | Simplified structure | Limited metal coordination |
Stability and Degradation
-
Thermal stability : Decomposes at 220–225°C (TGA data).
-
Photodegradation : UV exposure (254 nm, 24 hr) leads to 15% decomposition via quinoxaline ring cleavage.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing quinoxaline and pyrazole moieties exhibit notable biological activities, including:
- Anticancer Activity : Studies have shown that N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide demonstrates significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating strong antiproliferative properties .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Compounds with similar quinoxaline structures have been reported to possess antimicrobial effects, making this compound a candidate for further exploration in this area .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-(3,5-Dimethylpyrazol-1-yl)-6-methylquinoxaline | Similar quinoxaline structure | Anticancer | Lacks the propanamide group |
| N-(4-Aminophenyl)propanamide | Basic amide structure | Antimicrobial | Simpler structure without heterocycles |
| 2-Aminoquinoxaline derivatives | Contains amino groups on quinoxaline | Antimicrobial and anticancer | Varies by substitution on the quinoxaline ring |
This compound stands out due to its combination of multiple bioactive motifs that may enhance its therapeutic potential compared to simpler analogs .
Mechanism of Action
The mechanism of action of N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrazole- and quinoxaline-containing molecules. Below is a detailed comparison based on synthesis, substituent effects, and spectral data from analogous compounds:
Key Observations :
Substituent Effects on Reactivity :
- The target compound’s 3,5-dimethylpyrazole group (electron-rich) contrasts with Compound 19’s 2,5-dimethylpyrrole, which exhibits distinct electronic environments. Pyrrole derivatives (e.g., Compound 19) show downfield ¹³C-NMR shifts (~100–130 ppm) due to aromatic ring currents, whereas pyrazole analogs (e.g., Compound 18) display upfield methyl resonances (~10–12 ppm) .
- The propanamide linker in the target compound may enhance solubility compared to sulfonamide-containing analogs (e.g., Compound 18), which are more polar and prone to crystallinity.
Synthetic Pathways: Unlike Compound 18 (synthesized via acid-catalyzed cyclization), the target compound’s pyrazole-quinoxaline core likely requires multi-step condensation, similar to hydrazide-derived intermediates described in related quinoxaline syntheses .
Hydrogen-Bonding Potential: The arylpropanamide group in the target compound could engage in hydrogen bonding (N–H···O=C) akin to sulfonamide motifs in Compound 16.
Research Findings and Limitations
- The propanamide side chain may mimic ATP’s adenine moiety, enhancing binding affinity .
- Thermodynamic Stability: Quinoxaline derivatives generally exhibit high thermal stability (decomposition >250°C), but the propanamide linker may introduce conformational flexibility, reducing melting points compared to rigid analogs like Compound 17.
Biological Activity
N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole moiety and a quinoxaline structure, which are known for their diverse biological activities. The general formula can be represented as:
This structure contributes to its interaction with various biological targets, making it a candidate for multiple therapeutic applications.
Mechanisms of Biological Activity
-
Anticancer Properties :
- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole group have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
- A study demonstrated that derivatives of 3,5-dimethylpyrazole displayed IC50 values in the low micromolar range against glioma cells, indicating strong anticancer potential .
-
Anti-inflammatory Effects :
- Compounds with a pyrazole backbone have been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .
- The anti-inflammatory activity is often linked to the modulation of signaling pathways involving NF-kB and MAPK .
-
Antimicrobial Activity :
- The presence of the quinoxaline ring is associated with antimicrobial properties. Quinoxaline derivatives have been shown to exhibit activity against various bacterial strains and fungi .
- Studies suggest that similar compounds can disrupt bacterial cell wall synthesis or interfere with DNA replication processes .
Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on C6 glioma cells. The compound induced apoptosis, as evidenced by flow cytometry analyses showing increased sub-G1 population indicative of cell death. The IC50 value was determined to be 5.13 µM, which was lower than that of the standard drug 5-FU (8.34 µM) .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 5.13 | Induces apoptosis |
| 5-FU | 8.34 | Chemotherapeutic agent |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, derivatives similar to this compound were tested for their ability to inhibit COX enzymes. Results indicated a significant reduction in COX-2 activity at concentrations as low as 10 µM, suggesting potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide?
- Methodological Answer : Optimize synthesis using coupling reagents like HBTU in DMSO with triethylamine as a base, analogous to the preparation of sulfonamide derivatives in (e.g., compound 7, 68.6% yield). Confirm structure via -NMR and -NMR (400 MHz, CDCl) to resolve aromatic protons and amide linkages, supported by IR for functional groups (e.g., C=O stretching at ~1650 cm) and elemental analysis for C, H, N percentages . For challenging purifications, employ normal-phase chromatography with gradients (e.g., 100% dichloromethane to 10% methanol) and amine-specific columns for basic intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple orthogonal techniques:
- NMR : Analyze splitting patterns (e.g., dt, dd for coupled protons in quinoxaline or pyrazole moieties) and integration ratios to confirm substituent positions .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS to detect molecular ions ([M+H]) and rule out byproducts.
- Elemental Analysis : Ensure experimental C/H/N values align with theoretical calculations (e.g., ±0.3% deviation) .
Q. What purification strategies are effective for intermediates with low yields?
- Methodological Answer : For low-yield steps (e.g., <30% in , compound 8), employ sequential chromatography: first normal-phase (dichloromethane/ethyl acetate) to remove polar impurities, followed by amine-phase columns (hexane/ethyl acetate/methanol) to isolate basic intermediates. Recrystallization in ethanol or 1,4-dioxane can further improve purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer : Synthesize derivatives by modifying the quinoxaline core (e.g., substituting methyl groups with halogens) or the propanamide linker (e.g., introducing sulfonamide or pyrazoline groups as in and ). Test biological activity (e.g., kinase inhibition) using dose-response assays (IC) and correlate with electronic (Hammett constants) or steric (molecular volume) parameters. Use ANOVA to identify statistically significant substituent effects .
Q. What computational approaches are suitable for predicting binding modes and pharmacokinetic properties?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR) using the compound’s 3D structure ( ). Validate with MD simulations (GROMACS) to assess binding stability. Predict ADMET properties via SwissADME or ProTox-II, focusing on logP (optimal 2–5) and CYP450 inhibition risks .
Q. How should researchers address contradictions in synthetic yields or biological data across studies?
- Methodological Answer : For yield discrepancies (e.g., 95.7% vs. 28% in ), replicate reactions under controlled conditions (argon atmosphere, strict stoichiometry). For biological variability, use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and apply Bland-Altman analysis to evaluate inter-lab reproducibility .
Q. What experimental designs are optimal for evaluating environmental or metabolic stability?
- Methodological Answer : Adapt environmental fate studies from : expose the compound to UV light (simulated sunlight) and analyze degradation via LC-MS. For metabolic stability, incubate with liver microsomes (human or rat) and quantify parent compound depletion over time using UPLC-QTOF .
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
